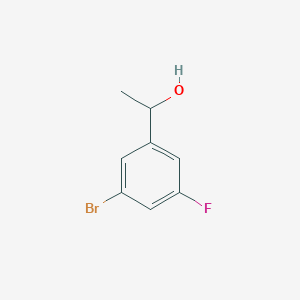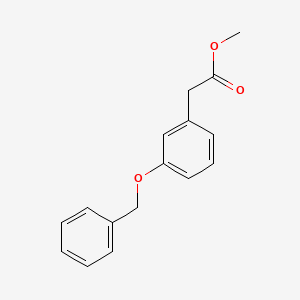![molecular formula C13H12ClNO5 B3275630 2-Chloroethyl (2E)-2-[(3-nitrophenyl)methylidene]-3-oxobutanoate CAS No. 62760-10-5](/img/structure/B3275630.png)
2-Chloroethyl (2E)-2-[(3-nitrophenyl)methylidene]-3-oxobutanoate
Overview
Description
2-Chloroethyl (2E)-2-[(3-nitrophenyl)methylidene]-3-oxobutanoate, also known as CENB, is a synthetic compound that has been used in scientific research for its potential therapeutic properties. This compound belongs to the family of nitroalkenes, which have been shown to exhibit anti-inflammatory, anticancer, and neuroprotective effects. The purpose of
Mechanism Of Action
The mechanism of action of 2-Chloroethyl (2E)-2-[(3-nitrophenyl)methylidene]-3-oxobutanoate is not fully understood, but it is believed to involve the modulation of multiple signaling pathways. In cancer cells, 2-Chloroethyl (2E)-2-[(3-nitrophenyl)methylidene]-3-oxobutanoate has been shown to induce apoptosis by activating the caspase cascade and inhibiting the PI3K/AKT/mTOR pathway. In inflammation, 2-Chloroethyl (2E)-2-[(3-nitrophenyl)methylidene]-3-oxobutanoate can suppress the production of pro-inflammatory cytokines by inhibiting the NF-κB signaling pathway. In neuroprotection, 2-Chloroethyl (2E)-2-[(3-nitrophenyl)methylidene]-3-oxobutanoate can attenuate oxidative stress and inflammation by upregulating the expression of antioxidant enzymes and reducing the production of reactive oxygen species.
Biochemical and Physiological Effects:
2-Chloroethyl (2E)-2-[(3-nitrophenyl)methylidene]-3-oxobutanoate has been shown to exhibit various biochemical and physiological effects in different cell types and animal models. In cancer cells, 2-Chloroethyl (2E)-2-[(3-nitrophenyl)methylidene]-3-oxobutanoate can induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In inflammation, 2-Chloroethyl (2E)-2-[(3-nitrophenyl)methylidene]-3-oxobutanoate can suppress the production of pro-inflammatory cytokines, reduce tissue damage, and improve organ function. In neuroprotection, 2-Chloroethyl (2E)-2-[(3-nitrophenyl)methylidene]-3-oxobutanoate can attenuate oxidative stress, reduce inflammation-induced neuronal damage, and improve cognitive function.
Advantages And Limitations For Lab Experiments
The advantages of using 2-Chloroethyl (2E)-2-[(3-nitrophenyl)methylidene]-3-oxobutanoate in lab experiments include its synthetic accessibility, high purity, and potential therapeutic properties. 2-Chloroethyl (2E)-2-[(3-nitrophenyl)methylidene]-3-oxobutanoate can be synthesized in large quantities, and its purity can be optimized by recrystallization. The potential therapeutic properties of 2-Chloroethyl (2E)-2-[(3-nitrophenyl)methylidene]-3-oxobutanoate make it a promising candidate for further preclinical and clinical studies. The limitations of using 2-Chloroethyl (2E)-2-[(3-nitrophenyl)methylidene]-3-oxobutanoate in lab experiments include its potential toxicity, limited solubility, and lack of specificity. 2-Chloroethyl (2E)-2-[(3-nitrophenyl)methylidene]-3-oxobutanoate can exhibit cytotoxic effects at high concentrations, and its solubility can be limited in certain solvents. The lack of specificity of 2-Chloroethyl (2E)-2-[(3-nitrophenyl)methylidene]-3-oxobutanoate may also limit its application in certain research areas.
Future Directions
There are several future directions for the research of 2-Chloroethyl (2E)-2-[(3-nitrophenyl)methylidene]-3-oxobutanoate. First, further studies are needed to elucidate the mechanism of action of 2-Chloroethyl (2E)-2-[(3-nitrophenyl)methylidene]-3-oxobutanoate in different cellular and animal models. Second, the potential toxicity and pharmacokinetics of 2-Chloroethyl (2E)-2-[(3-nitrophenyl)methylidene]-3-oxobutanoate need to be further investigated to determine its safety and efficacy in vivo. Third, the development of more specific and potent derivatives of 2-Chloroethyl (2E)-2-[(3-nitrophenyl)methylidene]-3-oxobutanoate may improve its therapeutic potential and reduce its limitations. Fourth, the application of 2-Chloroethyl (2E)-2-[(3-nitrophenyl)methylidene]-3-oxobutanoate in combination with other drugs or therapies may enhance its therapeutic effects and reduce its toxicity. Finally, the exploration of the potential therapeutic properties of 2-Chloroethyl (2E)-2-[(3-nitrophenyl)methylidene]-3-oxobutanoate in other disease models, such as cardiovascular diseases and metabolic disorders, may provide new insights into its clinical application.
Scientific Research Applications
2-Chloroethyl (2E)-2-[(3-nitrophenyl)methylidene]-3-oxobutanoate has been studied for its potential therapeutic properties in various fields of research, such as cancer, inflammation, and neuroprotection. In cancer research, 2-Chloroethyl (2E)-2-[(3-nitrophenyl)methylidene]-3-oxobutanoate has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Inflammation research has demonstrated that 2-Chloroethyl (2E)-2-[(3-nitrophenyl)methylidene]-3-oxobutanoate can reduce the levels of pro-inflammatory cytokines and inhibit the activation of NF-κB signaling pathway. Neuroprotection studies have revealed that 2-Chloroethyl (2E)-2-[(3-nitrophenyl)methylidene]-3-oxobutanoate can attenuate oxidative stress and inflammation-induced neuronal damage.
properties
IUPAC Name |
2-chloroethyl (2E)-2-[(3-nitrophenyl)methylidene]-3-oxobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO5/c1-9(16)12(13(17)20-6-5-14)8-10-3-2-4-11(7-10)15(18)19/h2-4,7-8H,5-6H2,1H3/b12-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVTILMGBUWGXNU-XYOKQWHBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)OCCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C(=C\C1=CC(=CC=C1)[N+](=O)[O-])/C(=O)OCCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 13320644 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(E)-7-methyl-3-oxo-5-(thiophen-2-yl)-2-(thiophen-2-ylmethylene)-N-(o-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B3275555.png)
![(E)-7-methyl-5-(5-methylfuran-2-yl)-3-oxo-2-(thiophen-2-ylmethylene)-N-(o-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B3275582.png)
![(5E)-3-ethyl-5-[(5-nitrothiophen-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B3275589.png)
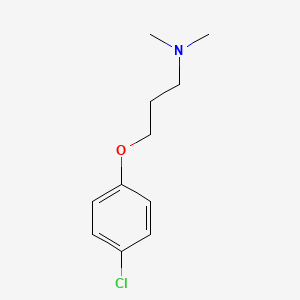
![4-Chloro-1-methyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3-amine](/img/structure/B3275596.png)

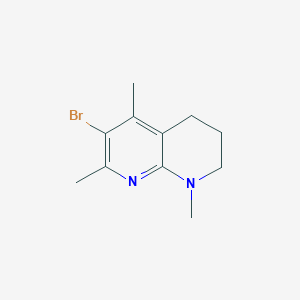
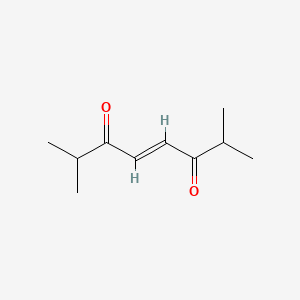
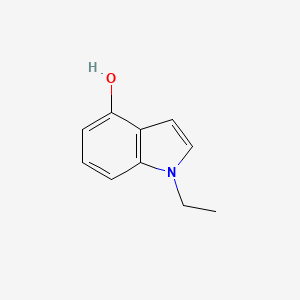
![4-Bromo-2-phenyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B3275620.png)

